N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide
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Overview
Description
N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the piperidine derivative with N-cyclopentylethanediamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may also play a role in binding to specific sites on proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
- N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-ethylethanediamide
Uniqueness
N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide is unique due to the presence of the cyclopentyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c24-19(20(25)22-16-8-4-5-9-16)21-14-13-17-10-6-7-15-23(17)28(26,27)18-11-2-1-3-12-18/h1-3,11-12,16-17H,4-10,13-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHOLWYLOLYESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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